molecular formula C7H8N2O3 B3345564 5-Acetyl-3-methoxypyridazin-4(1H)-one CAS No. 106584-74-1

5-Acetyl-3-methoxypyridazin-4(1H)-one

Cat. No. B3345564
CAS RN: 106584-74-1
M. Wt: 168.15 g/mol
InChI Key: QJOZLCGJYUXUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-3-methoxypyridazin-4(1H)-one, also known as AMP, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 5-Acetyl-3-methoxypyridazin-4(1H)-one involves the inhibition of various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. 5-Acetyl-3-methoxypyridazin-4(1H)-one has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, 5-Acetyl-3-methoxypyridazin-4(1H)-one has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-Acetyl-3-methoxypyridazin-4(1H)-one has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 5-Acetyl-3-methoxypyridazin-4(1H)-one has been found to have an analgesic effect by reducing the production of prostaglandins that cause pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-Acetyl-3-methoxypyridazin-4(1H)-one in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in animal models. However, one of the limitations of using 5-Acetyl-3-methoxypyridazin-4(1H)-one is its low stability in solution, which can affect its potency over time. Additionally, the synthesis of 5-Acetyl-3-methoxypyridazin-4(1H)-one is relatively complex and requires multiple steps, which can be time-consuming and costly.

Future Directions

There are several future directions for the study of 5-Acetyl-3-methoxypyridazin-4(1H)-one. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and stability of 5-Acetyl-3-methoxypyridazin-4(1H)-one. Additionally, the use of 5-Acetyl-3-methoxypyridazin-4(1H)-one in combination with other drugs or therapies could potentially enhance its efficacy in the treatment of various diseases. Further research is also needed to understand the long-term effects of 5-Acetyl-3-methoxypyridazin-4(1H)-one treatment and its potential side effects. Overall, the study of 5-Acetyl-3-methoxypyridazin-4(1H)-one has shown promising results and has the potential to lead to the development of new treatments for various diseases.

Scientific Research Applications

5-Acetyl-3-methoxypyridazin-4(1H)-one has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammatory diseases, and neurological disorders. In cancer research, 5-Acetyl-3-methoxypyridazin-4(1H)-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been shown to respond positively to 5-Acetyl-3-methoxypyridazin-4(1H)-one treatment. In neurological research, 5-Acetyl-3-methoxypyridazin-4(1H)-one has been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-acetyl-3-methoxy-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)5-3-8-9-7(12-2)6(5)11/h3H,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOZLCGJYUXUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNN=C(C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544586
Record name 5-Acetyl-3-methoxypyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106584-74-1
Record name 5-Acetyl-3-methoxypyridazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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